Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate
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Overview
Description
Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a benzoate moiety, which is further substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound, potentially with the nitro group converted to an amine.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its pharmacological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-(1H-pyrazol-1-yl)benzoate: Lacks the chlorine substitution, leading to different reactivity and biological activity.
Methyl 3-chloro-4-(1H-imidazol-1-yl)benzoate: Contains an imidazole ring instead of a pyrazole ring, resulting in different pharmacological properties.
Methyl 3-chloro-4-(1H-triazol-1-yl)benzoate: Contains a triazole ring, which can lead to different chemical and biological behaviors.
Uniqueness: Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate is unique due to the presence of both the chlorine atom and the pyrazole ring, which confer specific chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 3-chloro-4-pyrazol-1-ylbenzoate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,1H3 |
InChI Key |
VOEATPFZUYWIFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Cl |
Origin of Product |
United States |
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